molecular formula C11H15ClN2O B7864634 (S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide

(S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide

Cat. No.: B7864634
M. Wt: 226.70 g/mol
InChI Key: HAHAGRMQPXRHOB-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide (CAS: 2061996-79-8) is a chiral amide derivative with the molecular formula C₁₀H₁₃ClN₂O. It features an (S)-configured α-amino propanamide backbone, a 4-chlorobenzyl group, and an N-methyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzyme inhibition or receptor modulation .

Key structural attributes include:

  • Chiral center: The (S)-configuration at the α-carbon, critical for stereoselective interactions.
  • Electron-withdrawing substituent: The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHAGRMQPXRHOB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide typically involves the reaction of (S)-2-amino-N-methylpropanamide with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of (S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide and Analogues

Compound Name Molecular Formula Substituents on Benzyl N-Alkyl Group Key Applications/Notes Reference
This compound C₁₀H₁₃ClN₂O 4-Cl N-methyl Potential enzyme modulator
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide C₁₂H₁₈N₂O 4-CH₃ N-methyl Improved solubility due to methyl
(S)-2-Amino-N-isopropyl-N-(4-methoxybenzyl)propanamide C₁₄H₂₂N₂O₂ 4-OCH₃ N-isopropyl Enhanced metabolic stability
2-Amino-N-(4-chlorobenzyl)benzamide C₁₄H₁₁ClN₂O 4-Cl - Precursor to quinazolinone derivatives

Key Observations :

  • N-Alkylation : N-methyl and N-isopropyl groups reduce polarity, impacting blood-brain barrier permeability or plasma protein binding .

Key Findings :

  • Chlorine Substitution : The 4-Cl group in the target compound may mimic halogens in FDA-approved drugs (e.g., chloramphenicol), enhancing target affinity .
  • N-Methylation : Reduces renal clearance in analogues, as seen in HIV modulators .

Biological Activity

(S)-2-Amino-N-(4-chlorobenzyl)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, synthesizing data from various studies that highlight its therapeutic potential, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound features a chiral center at the 2-position of the amino group, contributing to its stereospecific properties. The presence of a chlorobenzyl moiety enhances its interaction with biological targets, which is crucial for its activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antagonist in pain pathways and potential anticonvulsant effects.

1. Antinociceptive Activity

Studies have demonstrated that this compound acts as a potent antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain signaling.

  • Mechanism : The compound binds to the TRPV1 receptor, blocking capsaicin-induced activation, thereby reducing pain perception.
  • Findings : In vivo models show that this compound significantly decreases hyperalgesia and allodynia in neuropathic pain models, suggesting a strong analgesic profile .

2. Anticonvulsant Properties

Preliminary studies suggest that this compound may also exhibit anticonvulsant properties.

  • Mechanism : It is hypothesized that the compound modulates glutamate receptors, which play a crucial role in seizure activity.
  • Findings : In animal models, it has shown efficacy in reducing seizure frequency and duration, indicating potential for use in epilepsy treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can significantly affect biological activity.

ModificationEffect on Activity
Chlorine substitution on benzyl groupIncreases TRPV1 binding affinity
Chiral configuration(S)-isomer shows higher potency compared to (R)-isomer
Alkyl chain length variationOptimal length enhances receptor interaction

These findings underscore the importance of specific structural features in determining the pharmacological profile of this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Neuropathic Pain Model : A study involving rats demonstrated that administration of this compound led to significant reductions in pain behaviors without notable side effects .
  • Seizure Model : In a maximal electroshock seizure model, the compound showed a dose-dependent reduction in seizure incidence, highlighting its potential as an anticonvulsant agent .

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